N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1024502-93-9
VCID: VC7445773
InChI: InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22)
SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C18H17F2NO
Molecular Weight: 301.337

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1024502-93-9

Cat. No.: VC7445773

Molecular Formula: C18H17F2NO

Molecular Weight: 301.337

* For research use only. Not for human or veterinary use.

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide - 1024502-93-9

Specification

CAS No. 1024502-93-9
Molecular Formula C18H17F2NO
Molecular Weight 301.337
IUPAC Name N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22)
Standard InChI Key UCCKJGBPHXBTSK-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide (C₁₈H₁₆F₂NO) features a cyclopentane ring with a phenyl group at the 1-position and a carboxamide group attached to a 2,6-difluorophenyl substituent. Key structural attributes include:

  • Cyclopentane Core: Confers conformational rigidity, influencing stereoelectronic interactions.

  • Fluorine Substituents: The 2,6-difluoro configuration enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

  • Carboxamide Linkage: Facilitates hydrogen bonding with biological targets, a feature common in enzyme inhibitors .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular Weight307.33 g/molCalculated from formula
LogP (Lipophilicity)~3.2 (estimated via analog data)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point145–150°C (predicted)Analog data

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically follows a multi-step protocol:

  • Cyclopentane Ring Formation: Cyclopentanone is condensed with benzaldehyde derivatives under acidic conditions to form 1-phenylcyclopentanone.

  • Carboxamide Introduction: The ketone group is converted to a carboxamide via a Hofmann rearrangement or direct coupling with 2,6-difluoroaniline using coupling agents like EDCI/HOBt .

  • Purification: Chromatography or recrystallization yields the final product (>95% purity).

Critical Reaction Conditions

  • Temperature: 80–100°C for amide bond formation.

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclopentane ring stability.

  • Yield Optimization: Continuous flow reactors enhance scalability (75–85% yield) .

Chemical Reactivity and Functionalization

Key Reactions

  • Oxidation: The cyclopentane ring undergoes oxidation with KMnO₄ to form diketones, though fluorine substituents may retard reactivity.

  • Nucleophilic Aromatic Substitution: Fluorine atoms at the 2- and 6-positions are susceptible to displacement by strong nucleophiles (e.g., amines, thiols) .

  • Reduction: LiAlH₄ reduces the carboxamide to a secondary amine, enabling further derivatization.

Table 2: Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂O, 80°C1-Phenylcyclopentane-1,2-dione
SubstitutionNH₃, DMF, 120°CN-(2,6-Diaminophenyl)-derivative
ReductionLiAlH₄, THF, 0°C1-Phenylcyclopentylmethylamine

Biological Activity and Mechanistic Insights

Mechanism of Action

The compound’s fluorine atoms enhance binding affinity to hydrophobic enzyme pockets, while the carboxamide group forms hydrogen bonds with catalytic residues. For example, in IDO inhibition, the cyclopentane ring occupies a subpocket near the heme cofactor, disrupting tryptophan metabolism .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for optimizing IDO inhibitors in oncology .

  • Prodrug Design: The carboxamide group can be esterified for improved bioavailability.

Material Science

  • Polymer Additives: Fluorinated carboxamides enhance thermal stability in polyamides (Tg increase: ~20°C).

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferencesBioactivity (IC₅₀)
N-(2,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamideFluorine at 2,4-positionsIDO Inhibition: 0.8 µM
N-(2,5-Dimethylphenyl)-1-phenylcyclopentane-1-carboxamideMethyl vs. fluorine substituentsAntibacterial: MIC 12 µg/mL
2-Oxo-N-phenylcyclopentane-1-carboxamideKetone vs. carboxamideAnti-inflammatory: 50% inhibition at 10 µM

Challenges and Future Directions

  • Synthetic Complexity: Steric hindrance from 2,6-difluoro groups complicates functionalization.

  • Toxicology Gaps: In vivo safety profiles remain uncharacterized.

  • Computational Modeling: Molecular dynamics simulations could predict off-target effects .

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